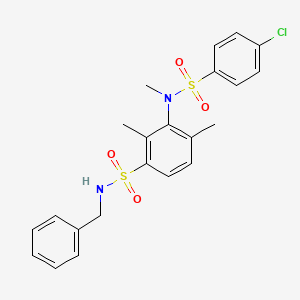

![molecular formula C19H16ClN3O2S B2837557 5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide CAS No. 2034615-51-3](/img/structure/B2837557.png)

5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied due to their therapeutic potential . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole-containing compounds have been known to react with N-alkylazomethine ylides by [2+3] cycloaddition mechanism, resulting in the formation of diastereomeric spiro [imidazo [2,1- b ] [1,3]thiazole-6,3’-pyrrolidin]-5 (6 Н )-ones .

Scientific Research Applications

- Researchers have explored the synthesis of imidazo[2,1-b][1,3]thiazoles, including our compound, as potential anticancer agents . Specifically, 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-6-yl)ethanone has demonstrated moderate ability to suppress kidney cancer cell growth. While its effect on prostate cancer, colon cancer, and leukemia cell lines is weaker, this compound remains an interesting candidate for further investigation.

- Among the derivatives of this compound, certain variants (such as 1a and 1b) have shown good antimicrobial potential . These findings suggest possible applications in combating bacterial and fungal infections.

- The synthesis of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles has been explored, and some of these compounds exhibit antitubercular and antiparasitic activity . This highlights their potential in addressing infectious diseases.

- The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides opportunities for their use as catalysts in asymmetric synthesis . Researchers have investigated their role in promoting specific chemical reactions.

- Partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives form a group of pharmaceutically relevant compounds. Levamisole, an anthelmintic drug, belongs to this series . Additionally, less saturated 5,6-dihydro derivatives exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .

- Various synthetic methods exist for assembling the heterocyclic system of imidazo[2,1-b][1,3]thiazoles, and researchers continue to explore their functionalization . These efforts aim to enhance their versatility and applicability.

Anticancer Potential

Antimicrobial Properties

Antitubercular and Antiparasitic Activity

Catalysis in Asymmetric Synthesis

Pharmaceutical Applications

Synthetic Methods and Functionalization

Mechanism of Action

Target of Action

It’s known that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, which this compound is a part of, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

It’s known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .

Biochemical Pathways

It’s known that the outcome of the reaction of this compound depends on the structure of the starting bromo ketone .

Pharmacokinetics

The formation of protonated salts of dihydroimidazo[2,1-b][1,3]-thiazoles was observed from 1h nmr spectra as an overall downfield shift of proton signals, compared to base 4, and the emergence of a broadened nh group signal at >105 ppm . This could potentially impact the compound’s bioavailability.

Result of Action

The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Action Environment

It’s known that the outcome of the reaction of this compound depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Future Directions

The search for physiologically active compounds among spiropyrrolidines is a promising direction in medicinal chemistry . Spiropyrrolidines have been identified as structural motifs in many pharmacologically important alkaloids and also constitute a part of various biologically valuable synthetic heterocyclic molecules .

properties

IUPAC Name |

5-chloro-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2S/c1-25-17-7-6-12(20)10-14(17)18(24)21-15-5-3-2-4-13(15)16-11-23-8-9-26-19(23)22-16/h2-7,10-11H,8-9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINLHDHKBIXSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl methyl ether](/img/structure/B2837474.png)

![N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2837479.png)

![(E)-N-[[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2837480.png)

![2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2837492.png)

![N-(4-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2837494.png)